Violanthrone
Overview
Description
Violanthrone, also known as dibenzanthrone, is an organic compound with the chemical formula C₃₄H₁₆O₂. It is a polycyclic aromatic ketone that serves as a vat dye and a precursor to other vat dyes. This compound is known for its deep blue color and high stability, making it a valuable compound in various industrial applications .
Preparation Methods
Violanthrone is synthesized through the coupling of two molecules of benzanthrone. The reaction typically involves the use of a catalyst and occurs under high-temperature conditions. Industrial production methods often employ large-scale reactors to facilitate the coupling reaction efficiently .
Chemical Reactions Analysis
Violanthrone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can be reduced to form dihydroviolanthrones.
Substitution: this compound can undergo substitution reactions, particularly at the 16,17-positions.
The major products formed from these reactions include various quinone and dihydroquinone derivatives, which exhibit distinct photophysical and photochemical properties .
Scientific Research Applications
Violanthrone has a wide range of scientific research applications, including:
Organic Electronics: This compound’s semiconducting properties make it a valuable material in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Fluorescent Probes: Derivatives of this compound have been used as fluorescent probes in biological imaging due to their strong fluorescence and low background signals.
Asphaltene Model Compounds: This compound derivatives are used as model compounds to study the aggregation behavior and molecular interactions of asphaltenes.
Mechanism of Action
The mechanism of action of violanthrone involves its ability to undergo photophysical and photochemical reactions. Upon exposure to light, this compound can form excited states that participate in various chemical reactions. These reactions often involve the formation of radicals and the subsequent reduction or oxidation of the compound . The molecular targets and pathways involved in these reactions include the formation of ketyl radicals and semiquinone intermediates .
Comparison with Similar Compounds
Violanthrone is similar to other polycyclic aromatic ketones, such as anthraquinone and benzanthrone. this compound is unique due to its larger aromatic system and higher stability. Similar compounds include:
Anthraquinone: A smaller polycyclic aromatic ketone used in dyes and pigments.
Benzanthrone: A precursor to this compound, used in the synthesis of various vat dyes.
Isothis compound: An isomer of this compound with a centrosymmetric structure.
This compound’s unique properties, such as its deep blue color and high stability, make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-22-12-10-20-18-6-2-4-8-26(18)34(36)28-16-14-24(30(22)32(20)28)23-13-15-27(33)31(19)29(21)23/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSGNOMLAIJTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=CC=C9C8=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16O2 | |
Record name | VAT BLUE 20 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026281 | |
Record name | Vat Blue 20 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vat blue 20 is a bluish-black to black powder. (NTP, 1992), Dry Powder | |
Record name | VAT BLUE 20 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | VAT BLUE 20 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
116-71-2, 475-50-3, 57455-86-4 | |
Record name | VAT BLUE 20 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21214 | |
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Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
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Record name | Violanthrone | |
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Record name | Violanthrone | |
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Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
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Record name | Vat Blue 20 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026281 | |
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Record name | Violanthrene-5,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.775 | |
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Record name | anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIOLANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH1DQP6QPQ | |
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Melting Point |
914 to 923 °F (decomposes) (NTP, 1992) | |
Record name | VAT BLUE 20 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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